molecular formula C19H19N3O5 B221273 Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate

Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate

カタログ番号 B221273
分子量: 369.4 g/mol
InChIキー: UXTFZNSAEWYUCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, commonly known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and gene silencing. Mocetinostat is a promising therapeutic agent for the treatment of cancer, especially hematologic malignancies, due to its ability to induce apoptosis and cell cycle arrest in cancer cells.

作用機序

Mocetinostat exerts its anti-cancer effects by inhibiting Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, it can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Mocetinostat has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. It can also inhibit angiogenesis and metastasis, leading to the suppression of tumor growth and progression. Moreover, it has been demonstrated to modulate the immune response, leading to the activation of anti-tumor immunity.

実験室実験の利点と制限

Mocetinostat is a potent and selective inhibitor of Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, making it a valuable tool for studying the role of this compound in cancer and other diseases. However, it has some limitations, such as its poor solubility and bioavailability, which can affect its efficacy in vivo. Moreover, it can cause off-target effects, leading to toxicity and adverse effects.

将来の方向性

For its development and application include improving its pharmacokinetic properties and investigating its potential as a combination therapy or in other diseases.

合成法

Mocetinostat can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-imidazole-5-carboxylic acid with aniline, followed by acylation with chloroacetyl chloride and subsequent esterification with methyl alcohol. The final product is obtained after purification by column chromatography.

科学的研究の応用

Mocetinostat has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. Moreover, it has been demonstrated to have synergistic effects with other chemotherapeutic agents, such as doxorubicin and bortezomib.

特性

分子式

C19H19N3O5

分子量

369.4 g/mol

IUPAC名

methyl 2-[5-oxo-2-phenyl-3-(phenylcarbamoyl)imidazolidin-1-yl]oxyacetate

InChI

InChI=1S/C19H19N3O5/c1-26-17(24)13-27-22-16(23)12-21(18(22)14-8-4-2-5-9-14)19(25)20-15-10-6-3-7-11-15/h2-11,18H,12-13H2,1H3,(H,20,25)

InChIキー

UXTFZNSAEWYUCD-UHFFFAOYSA-N

SMILES

COC(=O)CON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3

正規SMILES

COC(=O)CON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。